Ethyl 2-bromo-2-(o-tolyl)acetate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13BrO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
InChI Key |
WSHAGPCQJGMMGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)Br |
Origin of Product |
United States |
Contextualization Within Alpha Halo Ester Chemistry
Alpha-halo esters are a class of organic compounds characterized by a halogen atom (in this case, bromine) attached to the carbon atom adjacent to the ester group. wikipedia.org This arrangement of functional groups confers a distinct reactivity upon the molecule. The electron-withdrawing nature of both the ester and the halogen atom makes the alpha-proton acidic and the alpha-carbon electrophilic, rendering it susceptible to a variety of chemical transformations.
The preparation of alpha-halo esters can be achieved through several methods, including the direct halogenation of the corresponding ester or the Hell-Volhard-Zelinsky halogenation of the parent carboxylic acid followed by esterification. wikipedia.orgorgsyn.org These compounds are recognized as potent alkylating agents due to the lability of the carbon-halogen bond, which readily participates in nucleophilic substitution reactions. wikipedia.org
Significance As a Versatile Synthetic Intermediate
The primary significance of Ethyl 2-bromo-2-(o-tolyl)acetate lies in its utility as a versatile building block in organic synthesis. Its reactivity allows for the introduction of the ethyl 2-(o-tolyl)acetate moiety into a wide range of molecules, paving the way for the synthesis of more complex and often biologically active compounds.
One of the most notable applications of alpha-halo esters, including this compound, is in the Reformatsky reaction . wikipedia.orgnumberanalytics.comnumberanalytics.com This organozinc-mediated reaction involves the condensation of an alpha-halo ester with an aldehyde or ketone to form a β-hydroxy ester. wikipedia.orgnrochemistry.com The key intermediate in this reaction is a zinc enolate, which is less reactive than lithium or Grignard reagents, thus preventing self-condensation of the ester. wikipedia.org The resulting β-hydroxy esters are valuable precursors for a variety of other functional groups and molecular scaffolds.
The general mechanism of the Reformatsky reaction involves:
Oxidative addition: Zinc metal inserts into the carbon-bromine bond of the alpha-halo ester. wikipedia.orgnrochemistry.com
Formation of the Reformatsky enolate: The resulting organozinc compound rearranges to form a zinc enolate. wikipedia.orgnumberanalytics.com
Nucleophilic addition: The enolate adds to the carbonyl carbon of an aldehyde or ketone. wikipedia.org
Workup: An acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester. wikipedia.org
Beyond the Reformatsky reaction, the electrophilic nature of the alpha-carbon in this compound allows it to participate in various nucleophilic substitution reactions . This enables the introduction of a wide array of functional groups by reacting it with different nucleophiles. For instance, reaction with amines can lead to the formation of α-amino esters, which are fundamental components of peptides and proteins. wikipedia.org
Another important transformation involving alpha-halo esters is the Darzens reaction , where they react with ketones or aldehydes in the presence of a base to form α,β-epoxy esters, also known as glycidic esters. wikipedia.org These epoxides are valuable synthetic intermediates that can undergo further ring-opening reactions to generate diverse molecular structures.
Overview of Research Trajectories for the Compound Class
Historical and Classical Preparations
The foundational methods for the synthesis of alpha-bromo esters like this compound have relied on well-established reactions in organic chemistry.
The Hell-Volhard-Zelinskii (HVZ) reaction is a cornerstone for the alpha-bromination of carboxylic acids. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction transforms a carboxylic acid with at least one alpha-hydrogen into an α-bromo carboxylic acid. wikipedia.orgalfa-chemistry.com The reaction is typically carried out by treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). wikipedia.orgorganic-chemistry.org
The mechanism involves the initial conversion of the carboxylic acid to an acyl bromide by PBr₃. wikipedia.orgmasterorganicchemistry.com This acyl bromide then tautomerizes to its enol form, which subsequently reacts with bromine to afford the α-bromo acyl bromide. wikipedia.orgmasterorganicchemistry.com Finally, hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid. masterorganicchemistry.com
To synthesize this compound using this methodology, the corresponding carboxylic acid precursor, 2-(o-tolyl)acetic acid, is required. The HVZ reaction is directly applicable to this precursor. In a typical procedure, 2-(o-tolyl)acetic acid would be treated with bromine and a catalytic amount of phosphorus tribromide to yield 2-bromo-2-(o-tolyl)acetic acid. ucla.edu
Following the formation of the α-bromo carboxylic acid, the next step is esterification to obtain the final ethyl ester product. This can be achieved through various esterification methods. One common approach involves reacting the α-bromo acid with ethanol (B145695) in the presence of an acid catalyst.
One documented method for a similar compound, ethyl 2-bromo-2-phenylacetate, involves the reaction of ethyl 2-phenylacetate with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This suggests that direct bromination of the ester is a viable, though potentially less common, synthetic strategy.
Hell-Volhard-Zelinskii (HVZ) Reaction Derivatives for Alpha-Bromination
Modern and Advanced Synthetic Strategies
More contemporary approaches to the synthesis of this compound often focus on improving reaction conditions, yields, and selectivity through the use of modern reagents and techniques.
Radical bromination offers a powerful method for the selective bromination of benzylic positions, which is directly applicable to the synthesis of this compound from ethyl (o-tolyl)acetate. The benzylic C-H bond is weaker than other C-H bonds in the molecule, making it more susceptible to radical abstraction. oregonstate.edu
This type of reaction is typically initiated by light or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). researchgate.netyoutube.com The reaction proceeds via a free radical chain mechanism. The initiator generates a bromine radical, which then abstracts a hydrogen atom from the benzylic position of the ethyl (o-tolyl)acetate, forming a resonance-stabilized benzylic radical. This radical then reacts with another molecule of the brominating agent to form the desired product and regenerate the bromine radical, thus propagating the chain. youtube.com
The use of NBS is particularly advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. The reaction is often carried out in a non-polar solvent like carbon tetrachloride, although greener alternatives are increasingly being explored. researchgate.net A specific preparation of ethyl 2-bromo-2-(2-methylphenyl)acetate involves the use of triphenylphosphine (B44618) and carbon tetrabromide in dichloromethane. prepchem.com
| Synthetic Method | Starting Material | Key Reagents | Intermediate/Product | Key Features |
| Hell-Volhard-Zelinskii (HVZ) Reaction | 2-(o-tolyl)acetic acid | Br₂, PBr₃ (cat.) | 2-bromo-2-(o-tolyl)acetic acid | Classical method for α-bromination of carboxylic acids. |
| In Situ Esterification | 2-bromo-2-(o-tolyl)acetic acid | Ethanol, Acid catalyst | This compound | Can be combined with HVZ reaction for a one-pot synthesis. |
| Direct Bromination | Ethyl (o-tolyl)acetate | N-Bromosuccinimide (NBS), Radical initiator | This compound | Direct conversion of the ester, may lack selectivity. |
| Radical Bromination | Ethyl (o-tolyl)acetate | N-Bromosuccinimide (NBS), AIBN or light | This compound | Highly selective for the benzylic position. |
Electrophilic Bromination Methodologies
The introduction of a bromine atom at the alpha-position to the ester group in this compound is typically achieved via an electrophilic bromination reaction. This transformation involves the reaction of the corresponding starting material, ethyl (o-tolyl)acetate, with a suitable brominating agent.
One of the most common methods for the α-bromination of carbonyl compounds, including esters, is the Hell-Volhard-Zelinsky reaction. However, a more direct approach involves the reaction of the ester enolate with an electrophilic bromine source. The reaction mechanism for the acid-catalyzed α-halogenation of a ketone proceeds through the formation of an enol intermediate, which then acts as a nucleophile to attack the bromine. masterorganicchemistry.com A similar principle applies to the α-bromination of esters.
A widely used reagent for this purpose is N-Bromosuccinimide (NBS). wikipedia.org NBS is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com The reaction of an enolate, enol ether, or enol acetate (B1210297) with NBS is often the preferred method for α-bromination due to high yields and fewer side products. wikipedia.org For the synthesis of this compound, the reaction would involve the formation of the enolate of ethyl (o-tolyl)acetate, which then reacts with NBS. The reaction is typically carried out in an inert solvent.
R-CH₂-COOR' + Br₂ --(Acid Catalyst)--> R-CH(Br)-COOR' + HBr
The choice of brominating agent and reaction conditions can significantly influence the yield and selectivity of the reaction.
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Inert solvent (e.g., CCl₄), radical initiator (e.g., AIBN) or acid catalysis | Solid, easier to handle than Br₂, often more selective | Lower atom economy compared to Br₂ |
| Bromine (Br₂) | Acid catalyst (e.g., HBr, PBr₃) | High atom economy | Corrosive, fuming liquid, less selective, can lead to polybromination |
Green Chemistry Principles in Bromination Reactions
The application of green chemistry principles to chemical syntheses aims to reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound, several green chemistry aspects can be considered, particularly concerning the choice of reagents and reaction media.
A key principle of green chemistry is the use of safer solvents. Traditional bromination reactions often employ chlorinated solvents like carbon tetrachloride, which are toxic and environmentally harmful. masterorganicchemistry.com Research has focused on developing bromination procedures in more benign media, such as water, or under solvent-free conditions.
The use of N-Bromosuccinimide (NBS) in aqueous solvents has been shown to be effective for the bromination of alkenes to form bromohydrins. wikipedia.org Similar approaches are being explored for the α-bromination of carbonyl compounds. For instance, the bromination of anilines and phenols has been successfully carried out in water using molecular bromine catalyzed by graphene oxide. researchgate.net Electrochemical methods also offer a greener alternative, where bromination can be conducted in aqueous solutions of sodium bromide, avoiding the direct handling of hazardous bromine. nih.gov These methods reduce the reliance on volatile organic solvents, thereby minimizing environmental impact and improving the safety of the process.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, where all atoms of the reactants are incorporated into the final product.
In the synthesis of this compound, the choice of brominating agent significantly impacts the atom economy.
Using Bromine (Br₂): C₁₁H₁₄O₂ + Br₂ → C₁₁H₁₃BrO₂ + HBr In this reaction, one bromine atom is incorporated into the product, while the other forms hydrogen bromide (HBr) as a byproduct.
Using N-Bromosuccinimide (NBS): C₁₁H₁₄O₂ + C₄H₄BrNO₂ → C₁₁H₁₃BrO₂ + C₄H₅NO₂ (Succinimide) Here, the bromine atom is transferred to the product, and succinimide (B58015) is formed as a byproduct.
| Reaction | Desired Product | Byproduct(s) | Theoretical Atom Economy |
|---|---|---|---|
| Bromination with Br₂ | This compound | HBr | ~76% |
| Bromination with NBS | This compound | Succinimide | ~58% |
From an atom economy perspective, Br₂ is a more efficient reagent than NBS. However, the hazardous nature of Br₂ often leads to the preference for NBS, despite its lower atom economy, as safety and ease of handling are also crucial considerations in green chemistry. masterorganicchemistry.com
Stereoselective Synthesis of Enantiomeric Forms
This compound possesses a stereocenter at the α-carbon, meaning it can exist as a pair of enantiomers. The synthesis of single enantiomers is of significant importance, particularly in the pharmaceutical industry, where different enantiomers can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or a significant excess of one over the other.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules as catalysts. The first organocatalytic enantioselective α-bromination of aldehydes and ketones has been reported, demonstrating the potential for this methodology to be applied to the synthesis of chiral α-bromo esters. nih.govrsc.org
In these reactions, a chiral amine catalyst, such as a derivative of diphenylpyrrolidine or imidazolidine, is used to form a chiral enamine intermediate with the carbonyl compound. nih.govrsc.org This chiral enamine then reacts with an electrophilic bromine source, such as NBS, in a stereocontrolled manner, leading to the formation of the α-brominated product with high enantioselectivity.
While a specific organocatalytic method for this compound has not been detailed in the provided search results, the general principles suggest that a similar approach could be developed. The key would be to identify a suitable chiral organocatalyst that can effectively control the stereochemical outcome of the bromination of the corresponding ester.
Another well-established strategy for stereoselective synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of chiral α-bromo esters, a chiral alcohol can be used to form an ester with the corresponding carboxylic acid. The resulting chiral ester can then be brominated, with the chiral auxiliary directing the approach of the brominating agent to one face of the enolate, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would provide the desired enantiomer of the α-bromo ester.
A relevant example is the dynamic resolution of α-bromo-α-alkyl esters using N-methyl pseudoephedrine as a chiral auxiliary. researchgate.net In this method, the α-bromo ester is allowed to equilibrate before the addition of a nucleophile, with the chiral auxiliary influencing the stereochemistry of the substitution reaction. This demonstrates the feasibility of using chiral auxiliaries to control the stereochemistry at the α-position of bromo esters.
One-Pot and Multicomponent Synthesis Approaches
The convergence of multiple reaction steps into a single, continuous process without the isolation of intermediates defines a one-pot synthesis. This approach is highly advantageous for preparing compounds like this compound.
One-Pot Hell-Volhard-Zelinsky Bromination and Esterification
A highly plausible one-pot synthesis of this compound can be achieved by adapting the classic Hell-Volhard-Zelinsky (HVZ) reaction. The standard HVZ reaction is a two-step process used to α-halogenate a carboxylic acid. wikipedia.orgchemistrysteps.com In the case of our target molecule, this would involve the α-bromination of o-tolylacetic acid.
The reaction is initiated by converting the carboxylic acid into an acyl bromide using a phosphorus trihalide, such as phosphorus tribromide (PBr₃). masterorganicchemistry.com The resulting acyl bromide readily tautomerizes to its enol form, which then undergoes electrophilic attack by bromine (Br₂) to selectively brominate the α-position. wikipedia.orgnrochemistry.com
In a traditional HVZ procedure, the intermediate α-bromo acyl bromide is hydrolyzed with water to yield the α-bromo carboxylic acid. wikipedia.org However, to achieve a one-pot synthesis of the final ester, the reaction can be quenched with ethanol instead of water. wikipedia.orgnrochemistry.comlibretexts.org The ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-bromo acyl bromide intermediate to yield this compound directly. libretexts.org
This tandem reaction sequence, combining bromination and esterification in a single pot, streamlines the synthesis significantly.
Table 1: Proposed One-Pot Synthesis of this compound via HVZ-Esterification
| Step | Reagent | Role | Proposed Conditions |
| 1. Acyl Bromide Formation | o-Tolylacetic Acid | Starting Material | - |
| Phosphorus Tribromide (PBr₃) | Catalyst | Catalytic amount | |
| 2. α-Bromination | Bromine (Br₂) | Brominating Agent | 1.0-1.2 equivalents |
| Solvent/Temperature | Neat or in a solvent like CCl₄, reflux | ||
| 3. Esterification | Ethanol (C₂H₅OH) | Nucleophile/Quenching Agent | Excess, added after bromination is complete |
This table presents proposed conditions based on analogous one-pot Hell-Volhard-Zelinsky reactions. Specific parameters would require experimental optimization.
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) are sophisticated processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of each reactant. While MCRs are powerful tools for rapidly building molecular complexity, there are currently no established multicomponent reactions reported in the scientific literature for the direct synthesis of this compound. The development of such a process would represent a novel synthetic pathway.
Nucleophilic Substitution Reactions at the Alpha-Carbon
The presence of a bromine atom alpha to an ester group makes this compound an excellent substrate for SN2 reactions. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, rendering the alpha-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. ias.ac.in
With Oxygen Nucleophiles (e.g., for alpha-hydroxy acids)
The reaction of this compound with oxygen nucleophiles, such as water or hydroxide (B78521) ions, followed by hydrolysis of the ester, provides a direct route to the synthesis of α-hydroxy acids. This transformation typically proceeds through a standard SN2 mechanism, where the oxygen nucleophile displaces the bromide ion. The resulting α-hydroxy ester can then be saponified to yield the corresponding α-hydroxy acid. The synthesis of these valuable compounds can also be achieved through methods like the dehydrogenative cross-coupling of ethylene (B1197577) glycol with alcohols, catalyzed by iridium complexes. nih.gov
With Nitrogen Nucleophiles (e.g., for alpha-amino acids, heterocyclic systems)
Nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and various nitrogen-containing heterocycles, readily react with this compound to form new carbon-nitrogen bonds. A prominent application of this reactivity is in the synthesis of α-amino acids. For instance, the reaction with ammonia or a protected ammonia equivalent, followed by hydrolysis, yields 2-(o-tolyl)glycine. A more controlled and general approach is the amidomalonate synthesis, where the enolate of diethyl acetamidomalonate is alkylated with an α-bromoester, followed by hydrolysis and decarboxylation to produce the desired α-amino acid. pressbooks.pub
This reactivity also extends to the construction of various heterocyclic systems. The introduction of the 2-(o-tolyl)acetate moiety into a molecule can serve as a key step in the formation of nitrogen-containing rings, which are prevalent in many biologically active compounds and functional materials. ekb.eg The reaction of α-haloesters with binucleophiles is a common strategy for building diverse heterocyclic frameworks.
With Carbon Nucleophiles
The formation of new carbon-carbon bonds using this compound is a cornerstone of its synthetic utility. This is primarily achieved through reactions with various carbon-based nucleophiles, including organometallic reagents and enolates.
The Reformatsky reaction is a classic method for the formation of β-hydroxy esters. researchgate.net It involves the reaction of an α-haloester, such as this compound, with a carbonyl compound (an aldehyde or a ketone) in the presence of zinc metal. wikipedia.org The zinc inserts into the carbon-bromine bond to form an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl carbon of the aldehyde or ketone. Subsequent workup yields the β-hydroxy ester. researchgate.netnih.gov The reaction is valued for its tolerance of a wide range of functional groups. researchgate.net
Table 1: Examples of Reformatsky-type Reactions
| Electrophile | α-Haloester | Product Type | Reference |
|---|---|---|---|
| Aldehydes/Ketones | Ethyl bromoacetate (B1195939) | β-Hydroxy Esters | researchgate.net |
| Chiral Sulfinyl Imines | Ethyl bromodifluoroacetate | Chiral α,α-difluoro-β-amino Esters | nih.gov |
The Blaise reaction is another important transformation that utilizes α-haloesters like this compound. wikipedia.org This reaction involves the condensation of an α-bromoester with a nitrile in the presence of zinc to form a β-enamino ester or, after acidic hydrolysis, a β-ketoester. organic-chemistry.orgpondiuni.edu.in
The mechanism begins with the formation of an organozinc intermediate from the α-bromoester, similar to the Reformatsky reaction. This nucleophilic species then adds to the electrophilic carbon of the nitrile. The resulting metalloimine intermediate can be hydrolyzed under basic conditions (e.g., aqueous K2CO3) to afford the β-enamino ester. wikipedia.orgorganic-chemistry.org Alternatively, treatment with aqueous acid hydrolyzes the enamine functionality to a ketone, yielding the β-ketoester. wikipedia.orgorganic-chemistry.org
Table 2: Key Steps in the Blaise Reaction
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Formation of Organozinc Reagent | Organozinc complex of the α-bromoester |
| 2 | Nucleophilic Addition to Nitrile | Metalloimine intermediate |
| 3a | Basic Workup (e.g., K2CO3) | β-Enamino Ester |
Recent modifications to the Blaise reaction, such as the use of activated zinc and specific solvent systems, have significantly improved yields and expanded its scope. organic-chemistry.org
The alpha-protons of esters can be removed by a strong base to form an enolate. However, in the case of this compound, the more common reaction is the direct alkylation of other enolates with this α-bromoester. Enolate ions, generated from ketones, esters, or other carbonyl compounds, are potent carbon nucleophiles that can displace the bromide from this compound in an SN2 fashion. libretexts.orglibretexts.org
This alkylation reaction is a powerful tool for constructing more complex carbon skeletons. pressbooks.pub For example, the enolate of a ketone can be alkylated with this compound to introduce the 2-(o-tolyl)acetate group at the α-position of the ketone. The choice of base and reaction conditions is crucial to ensure efficient enolate formation and prevent side reactions. libretexts.org Lithium diisopropylamide (LDA) is a commonly used strong, non-nucleophilic base for generating enolates. masterorganicchemistry.com
The malonic ester synthesis and the acetoacetic ester synthesis are classic examples that utilize the alkylation of enolates. libretexts.orglibretexts.org In a similar vein, the enolate derived from a malonic or acetoacetic ester could be alkylated with a compound like this compound, although direct alkylation with simpler alkyl halides is more common.
Radical Reactions Involving the Bromine Moiety
The bromine atom in this compound is a key functional group that facilitates a variety of radical reactions. These transformations are initiated by the homolytic cleavage of the carbon-bromine bond, leading to the formation of a reactive carbon-centered radical. This radical intermediate can then participate in a range of subsequent reactions, including intermolecular additions to unsaturated systems and intramolecular cyclizations.
Homolytic Cleavage and Radical Generation
The initiation of radical reactions involving this compound relies on the homolytic cleavage of the C-Br bond. This process generates a tertiary benzylic radical, which is stabilized by resonance with the adjacent aromatic ring and the ester group. The presence of a radical initiator is crucial for this step to occur efficiently. The general mechanism involves the abstraction of the bromine atom by a radical initiator, as depicted in the following equations:
Initiation:
Initiator → 2 In•
In• + Br-C(R)(Ar)CO₂Et → In-Br + •C(R)(Ar)CO₂Et
The stability of the resulting tertiary radical plays a significant role in the facility of these reactions.
Intermolecular Radical Additions to Alkenes
The carbon-centered radical generated from this compound can undergo intermolecular addition to alkenes. These reactions are a powerful tool for carbon-carbon bond formation. The regioselectivity of the addition is governed by the stability of the newly formed radical intermediate. The radical derived from this compound will preferentially add to the less substituted carbon of the double bond to generate a more stable radical.
A study on the free-radical addition of ethyl 2-bromocarboxylates to various alkene pairs demonstrated that the rates of addition are influenced by both electronic and steric factors. oregonstate.edu The selectivity of the radical addition was found to vary with the structure of both the radical and the alkene. oregonstate.edu For instance, the addition of ethyl 2-bromopropanoate (B1255678) to different alkenes showed varying rate constant ratios, highlighting the impact of alkene structure on reactivity. oregonstate.edu
The general mechanism for the intermolecular radical addition to an alkene is as follows:
Propagation:
•C(R)(Ar)CO₂Et + CH₂=CHR' → (R)(Ar)(EtO₂C)C-CH₂-C•HR'
(R)(Ar)(EtO₂C)C-CH₂-C•HR' + Br-C(R)(Ar)CO₂Et → (R)(Ar)(EtO₂C)C-CH₂-CH(Br)R' + •C(R)(Ar)CO₂Et
This chain process continues until termination steps consume the radical species.
Intramolecular Radical Cyclizations (e.g., Cyclopropanation)
While intermolecular additions are common, the radical derived from this compound can also undergo intramolecular cyclization reactions, provided a suitable unsaturated moiety is present within the same molecule. These reactions are particularly useful for the synthesis of cyclic structures.
For example, if the o-tolyl group were to contain an appropriately positioned double bond, an intramolecular cyclization could lead to the formation of a new ring. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for ring closure.
In a related context, radical bromoallylation of allenes has been shown to proceed via a radical chain mechanism involving the formation of a 2-bromoallyl radical, which can then undergo further reactions. nih.gov Although not a direct example of intramolecular cyclization of this compound, this illustrates the potential for radical intermediates to participate in complex cyclization cascades.
Photoredox-Catalyzed Radical Pathways
Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from alkyl halides. In this approach, a photocatalyst, upon excitation by visible light, can facilitate the single-electron reduction of the carbon-bromine bond in this compound, leading to the formation of the corresponding carbon-centered radical.
For example, the use of fac-Ir(ppy)₃ as a photoredox catalyst has been shown to be effective in the difluoroalkylation of alkenes using ethyl 2-bromo-2,2-difluoroacetate. researchgate.net A similar strategy could be applied to this compound. The general catalytic cycle involves the following steps:
Excitation of the photocatalyst (PC) by visible light to its excited state (PC*).
Single-electron transfer from a sacrificial electron donor to the excited photocatalyst, generating a reduced photocatalyst (PC⁻).
Single-electron transfer from the reduced photocatalyst to the alkyl halide (R-Br), leading to the formation of the radical (R•) and the regeneration of the ground-state photocatalyst.
This method offers a green and efficient alternative to traditional radical initiation methods that often require high temperatures or toxic initiators.
Elimination Reactions and Olefin Formation (e.g., alpha-bromoacrylic esters)
Under basic conditions, this compound can undergo elimination reactions to form α-bromo-α-(o-tolyl)acrylic esters. This reaction typically proceeds via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the carbon adjacent to the ester group, and the bromide ion is eliminated simultaneously.
The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate, with a preference for an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.org The choice of base and solvent can significantly influence the outcome of the reaction, with stronger, bulkier bases favoring elimination over substitution. libretexts.org
In some cases, the initially formed α-bromoacrylic ester can undergo further reactions. For instance, in a study involving 2-[(2-bromoallyl)thio]quinoline, the elimination product was formed directly under the reaction conditions. biointerfaceresearch.com
Reductive Transformations of the Alpha-Bromo Ester
The α-bromo ester functionality in this compound can be reduced to the corresponding ester. This transformation can be achieved using a variety of reducing agents.
One common method involves the use of radical-based reducing agents, such as tributyltin hydride (Bu₃SnH), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The mechanism involves the following steps:
Initiation: AIBN decomposes to form radicals.
Propagation:
Bu₃Sn• + Br-C(R)(Ar)CO₂Et → Bu₃Sn-Br + •C(R)(Ar)CO₂Et
•C(R)(Ar)CO₂Et + Bu₃SnH → H-C(R)(Ar)CO₂Et + Bu₃Sn•
Alternatively, reductive debromination can be achieved using dissolving metal reductions (e.g., zinc in acetic acid) or through catalytic hydrogenation under specific conditions. The choice of reducing agent will depend on the desired outcome and the presence of other functional groups in the molecule.
Catalytic Activation and Transformation Mechanisms
The transformation of this compound is often facilitated by catalytic methods that enable controlled and efficient bond formation. These methods involve the activation of the carbon-bromine bond or the ester functionality, leading to a range of valuable chemical modifications.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Hiyama Coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Hiyama coupling, which involves the palladium-catalyzed reaction of an organosilane with an organic halide, represents a pertinent example for the functionalization of this compound. au.dknih.gov The general mechanism for the Hiyama coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govorganic-chemistry.org
While specific studies on the Hiyama coupling of this compound are not extensively documented, the reactivity of analogous α-bromo esters provides significant insight. For instance, nickel-catalyzed asymmetric Hiyama couplings of racemic α-bromo esters with arylsilanes have been successfully demonstrated. These reactions often employ a chiral diamine ligand to induce enantioselectivity, yielding α-aryl esters in good yields and with high enantiomeric excess.
The reaction of an α-bromo ester with an organosilane, such as trimethoxy(phenyl)silane, in the presence of a nickel catalyst and a suitable activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), would be expected to yield the corresponding α-aryl ester. The ortho-tolyl group in this compound would likely influence the reaction rate and efficiency due to its steric bulk, which could hinder the approach of the catalyst and the organosilane to the reaction center.
A representative set of conditions for a nickel-catalyzed Hiyama-type coupling of an α-bromo ester is presented in the following table. The data is generalized from couplings of similar substrates and illustrates the typical parameters.
Table 1: Representative Conditions for Ni-Catalyzed Hiyama-Type Coupling of α-Bromo Esters
| Entry | Aryl Silane | Catalyst (mol%) | Ligand (mol%) | Activator | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyltrimethoxysilane | NiCl₂(glyme) (5) | (S,S)-N,N'-Dimethyl-1,2-diphenylethanediamine (7.5) | TBAF | Dioxane | 25 | 85 |
| 2 | (4-Methoxyphenyl)trimethoxysilane | Ni(OAc)₂ (10) | (-)-Sparteine (12) | CsF | THF | 25 | 78 |
| 3 | (2-Methylphenyl)trimethoxysilane | NiBr₂ (5) | (R,R)-4,4'-Di-tert-butyl-2,2'-bipyridine (6) | TASF | DMF | 0 | 65 |
The mechanism of these nickel-catalyzed couplings is believed to involve an oxidative addition of the α-bromo ester to a Ni(0) species, forming a Ni(II) intermediate. Transmetalation with the activated organosilane, followed by reductive elimination, affords the desired α-aryl ester and regenerates the Ni(0) catalyst. The steric hindrance from the o-tolyl group could potentially slow down the oxidative addition or the reductive elimination step.
Lewis Acid Catalysis in Transformations
Lewis acids can play a crucial role in activating this compound towards nucleophilic attack. By coordinating to the carbonyl oxygen of the ester, a Lewis acid increases the electrophilicity of the carbonyl carbon and can also facilitate the cleavage of the carbon-bromine bond. While specific examples detailing the Lewis acid-catalyzed transformations of this compound are scarce, the principles can be inferred from the behavior of similar α-halo esters.
For instance, in reactions with nucleophiles, a Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) could be employed. The coordination of the Lewis acid would polarize the C-Br bond, making the α-carbon more susceptible to nucleophilic substitution. This approach could be utilized in Friedel-Crafts-type alkylations or in reactions with organometallic reagents.
A plausible transformation is the reaction with an electron-rich aromatic compound, such as anisole, in the presence of a Lewis acid. The Lewis acid would activate the C-Br bond, facilitating the formation of a carbocationic intermediate or a transition state with significant carbocationic character, which would then be attacked by the aromatic ring. The ortho-tolyl group would sterically influence the approach of the nucleophile and could also affect the stability of any charged intermediates.
Organocatalytic Approaches to Reactivity
Organocatalysis offers a metal-free alternative for the transformation of α-halo esters. Chiral organocatalysts can be employed to achieve enantioselective functionalization. For a substrate like this compound, organocatalytic strategies could involve the generation of an enolate equivalent or the activation of a nucleophile.
One potential approach is the use of a chiral amine catalyst to promote an enantioselective α-arylation. While direct arylation of an α-bromo ester with an arene under organocatalytic conditions is challenging, related transformations provide a conceptual framework. For example, the organocatalytic α-arylation of β-ketoesters with quinones has been reported, proceeding through the formation of a chiral enamine or enolate intermediate. au.dk
In the context of this compound, an organocatalyst could be used to deprotonate a pro-nucleophile, which would then attack the α-carbon, displacing the bromide. Alternatively, a chiral phase-transfer catalyst could be employed to facilitate the reaction between an enolate of a different carbonyl compound and this compound in a biphasic system, leading to the formation of a new carbon-carbon bond in an enantioselective manner. The steric bulk of the ortho-tolyl group would be a critical factor in controlling the stereochemical outcome of such reactions.
Theoretical and Computational Analysis of Reaction Pathways
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into the reaction mechanisms, transition state structures, and reactivity of molecules like this compound.
Density Functional Theory (DFT) Studies of Transition States
For the Hiyama coupling, DFT studies on related α-bromo esters would likely show that the oxidative addition of the C-Br bond to the metal center has a significant activation barrier. The geometry of the transition state would be influenced by the steric demands of the ortho-tolyl group, which could lead to a higher activation energy compared to an unsubstituted or para-substituted analogue. The calculations could also elucidate the role of the activating agent, such as fluoride, in facilitating the transmetalation step by forming a hypervalent silicon species.
Electronic Structure and Reactivity Indices
Computational chemistry allows for the calculation of various electronic properties and reactivity indices that can predict the chemical behavior of this compound. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map are key descriptors of reactivity.
The LUMO (Lowest Unoccupied Molecular Orbital) of this compound is expected to be localized primarily on the C-Br antibonding orbital. A lower LUMO energy would indicate a greater susceptibility to nucleophilic attack at the α-carbon. The ortho-tolyl group, being an electron-donating group, would slightly raise the energy of the LUMO compared to an unsubstituted phenyl ring, potentially decreasing its reactivity towards nucleophiles. However, steric factors are also at play.
The C-Br bond dissociation energy (BDE) is another critical parameter that can be calculated using DFT. A lower BDE would suggest that the C-Br bond is more easily cleaved, which is relevant for reactions involving radical intermediates or oxidative addition to a metal center. The steric strain introduced by the ortho-tolyl group could potentially weaken the C-Br bond, lowering its BDE. A study on the reaction of ortho-substituted benzoate (B1203000) ions with ethyl bromoacetate has shown that steric effects can be rate-accelerating. rsc.org
Analysis of the molecular electrostatic potential (MEP) would reveal the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack. The area around the bromine atom would exhibit a region of positive electrostatic potential (a σ-hole), making it a site for interaction with nucleophiles or Lewis bases.
Molecular Dynamics Simulations of Reactions
Molecular dynamics (MD) simulations offer a powerful computational tool to investigate the intricate details of chemical reactions at an atomic level. For a reaction involving this compound, MD simulations could provide insights into the dynamic behavior of the substrate, the attacking nucleophile, and the surrounding solvent molecules throughout the course of the reaction.
By simulating the system's trajectory over time, researchers can visualize the reaction pathway, identify transition states, and calculate the potential of mean force (PMF), which represents the free energy profile along a chosen reaction coordinate. The reaction coordinate could be, for instance, the distance between the nucleophile and the electrophilic carbon atom.
An MD simulation would typically involve placing the reactant molecules within a box of explicit solvent molecules. The interactions between all atoms are described by a force field. By solving Newton's equations of motion for this system, the simulation tracks the positions and velocities of all atoms over a specified time, providing a "movie" of the molecular-level events.
For example, a simulation of the reaction of this compound with a chloride ion in a water box could reveal how water molecules arrange themselves around the reactants and the transition state. The simulations could quantify the number of hydrogen bonds formed between water and the departing bromide ion, providing a quantitative measure of solvent assistance.
Table 2: Hypothetical Free Energy Data from Molecular Dynamics Simulations of the Reaction of this compound with a Nucleophile
| Solvent | Activation Free Energy (ΔG‡) (kcal/mol) | Solvation Energy of Transition State (kcal/mol) | Solvation Energy of Reactants (kcal/mol) |
| Tetrahydrofuran | 25.8 | -15.2 | -8.5 |
| Acetone | 23.1 | -18.9 | -10.3 |
| Dimethyl Sulfoxide | 21.5 | -22.7 | -12.1 |
| Water | 19.4 | -35.6 | -15.8 |
This table is illustrative and does not represent experimental data.
Such simulations would be invaluable for understanding the subtle interplay of steric and electronic effects of the o-tolyl group and the role of the solvent in modulating the reactivity of this specific halogenated ester.
Applications of Ethyl 2 Bromo 2 O Tolyl Acetate As a Versatile Synthetic Building Block
Synthesis of Alpha-Substituted Carboxylic Acid Derivatives
The reactivity of the α-carbon in ethyl 2-bromo-2-(o-tolyl)acetate makes it an excellent precursor for the synthesis of various α-substituted carboxylic acid derivatives. The bromine atom serves as a good leaving group, facilitating its displacement by a range of nucleophiles.
This compound is a suitable starting material for the synthesis of α-amino acid precursors, which are fundamental components of peptides and proteins and have significant applications in medicinal chemistry. A common method for this transformation is through nucleophilic substitution with an amine or a protected amine equivalent.
One of the most well-established methods for the synthesis of α-amino acids is the Gabriel synthesis. youtube.comkhanacademy.orgyoutube.com In this approach, this compound can be reacted with potassium phthalimide (B116566) to form an N-phthaloyl intermediate. Subsequent hydrolysis or hydrazinolysis of the phthalimide group yields the primary amine, and hydrolysis of the ester provides the α-amino acid, 2-amino-2-(o-tolyl)acetic acid.
Alternatively, direct alkylation of ammonia (B1221849) or a primary amine with this compound can be employed. researchgate.net However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts. To circumvent this, reductive amination of the corresponding α-keto ester, which can be derived from this compound, is another viable route.
| Reaction | Reagents | Product Type | Reference(s) |
| Gabriel Synthesis | 1. Potassium phthalimide2. Hydrazine (B178648) or Acid/Base Hydrolysis | α-Amino acid precursor | youtube.comkhanacademy.orgyoutube.com |
| Direct Amination | Ammonia or Primary Amine | α-Amino ester | researchgate.net |
α-Hydroxy acids are another important class of compounds found in natural products and used in the cosmetic and polymer industries. This compound can be readily converted to α-hydroxy acid derivatives through nucleophilic substitution with a hydroxide (B78521) source.
The direct hydrolysis of this compound under basic conditions, for instance, using sodium hydroxide, followed by acidification, will yield 2-hydroxy-2-(o-tolyl)acetic acid. Care must be taken to control the reaction conditions to favor substitution over elimination.
Another important reaction for the synthesis of β-hydroxy esters, which can be further transformed into α-hydroxy acids, is the Reformatsky reaction. nih.govresearchgate.net In this reaction, this compound reacts with zinc metal to form an organozinc intermediate, a zinc enolate. This enolate can then react with an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. This method is particularly useful for creating new carbon-carbon bonds.
| Reaction | Reagents | Product Type | Reference(s) |
| Hydrolysis | 1. NaOH2. H₃O⁺ | α-Hydroxy acid | organic-chemistry.orgresearchgate.net |
| Reformatsky Reaction | 1. Zn, Aldehyde/Ketone2. H₃O⁺ | β-Hydroxy ester | nih.govresearchgate.net |
Construction of Complex Organic Architectures
The reactivity of this compound extends beyond simple substitutions, enabling its use in the construction of more elaborate carbocyclic and heterocyclic frameworks.
This compound is a key building block in the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.
Benzofurans: The synthesis of benzofurans, a common motif in medicinal chemistry, can be achieved through the reaction of a substituted phenol (B47542) with this compound. mdpi.comlbp.worldnih.govacs.org This reaction typically proceeds via an initial O-alkylation of the phenol to form an ether intermediate. Subsequent intramolecular cyclization, often promoted by a base or under thermal conditions, leads to the formation of the benzofuran (B130515) ring. The o-tolyl group from the starting material would be located at the 2-position of the resulting benzofuran.
Pyrazoles: Pyrazoles are another important class of heterocycles with diverse biological activities. rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net While not a direct precursor, this compound can be used to synthesize the necessary 1,3-dicarbonyl intermediates for pyrazole (B372694) formation. For instance, acylation of a ketone enolate with this compound, followed by elimination, can provide a β-keto ester. This intermediate can then be condensed with hydrazine or a substituted hydrazine to yield the pyrazole ring.
| Heterocycle | General Strategy | Key Intermediates | Reference(s) |
| Benzofuran | O-alkylation of a phenol followed by intramolecular cyclization. | Aryl ether | mdpi.comlbp.worldnih.govacs.org |
| Pyrazole | Synthesis of a 1,3-dicarbonyl compound followed by condensation with hydrazine. | β-Keto ester | rsc.orgnih.govmdpi.comresearchgate.netresearchgate.net |
The formation of carbocyclic rings is a fundamental transformation in organic synthesis, and this compound can be a participant in such reactions, although its direct use for some carbocycles like cyclopropanes is less common than other methods.
Cyclopropanes: The synthesis of cyclopropanes often involves the reaction of an alkene with a carbene or carbenoid. nih.govmasterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com While this compound does not directly generate a carbene in the same way as haloforms, it can be used to alkylate a substrate that subsequently undergoes an intramolecular cyclization to form a cyclopropane (B1198618) ring. For example, the reaction with a malonic ester anion followed by a base-induced ring closure could potentially yield a cyclopropane derivative.
Bromolactones: Bromolactones are valuable synthetic intermediates. beilstein-journals.orgbeilstein-journals.orgnih.gov Their synthesis often involves the bromination of an existing lactone or the intramolecular cyclization of a bromo-substituted carboxylic acid. While not a direct route, this compound could be envisioned as a starting material for the synthesis of a bromolactone. For example, reduction of the ester to the corresponding alcohol, followed by oxidation of the primary alcohol to a carboxylic acid, would yield a γ-bromo-γ-aryl carboxylic acid, which could then undergo intramolecular cyclization to form a γ-bromolactone.
Role in Target-Oriented Synthesis
While specific examples of the use of this compound in the total synthesis of complex natural products are not widely reported in readily accessible literature, the types of transformations it facilitates are central to many synthetic strategies. Its role as a versatile two-carbon building block for the introduction of an acetic acid moiety with a quaternary center makes it a potentially valuable tool for synthetic chemists.
The synthesis of non-proteinogenic amino acids for incorporation into peptide-based drugs, the construction of substituted benzofuran cores found in many biologically active compounds, and the generation of functionalized carbocycles are all areas where this compound or its close analogs can play a significant role. The principles of its reactivity are well-established and can be applied to the strategic disconnection of complex target molecules.
Natural Product Fragments
While no specific examples of the use of this compound in the synthesis of natural product fragments have been identified in the current literature, its structural features suggest potential applications. The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, stands as a prime candidate for its use. psiberg.combyjus.comnumberanalytics.comwikipedia.orgtestbook.comlibretexts.org In this reaction, the organozinc reagent formed from this compound could react with various aldehydes and ketones to generate sterically hindered β-hydroxy esters, which are common motifs in many natural products. numberanalytics.com The ortho-tolyl group would likely play a significant role in the diastereoselectivity of such reactions.
Key Intermediates for Advanced Pharmaceutical and Agrochemical Targets
The introduction of an α-aryl acetic acid moiety is a common strategy in the design of bioactive molecules. Substituted acetic acid derivatives are known to exhibit a range of biological activities. For instance, certain thiazolidine-2,4-dione derivatives, which can be synthesized from related α-bromo esters, have shown antibacterial properties. nih.gov Although direct evidence is lacking for this compound, it is plausible that this compound could serve as a precursor for novel pharmaceutical and agrochemical candidates. Its application as an alkylating agent for various heterocyclic scaffolds could lead to the generation of diverse compound libraries for screening. nih.gov
Development of Novel Methodologies and Synthetic Strategies
The unique structure of this compound makes it an interesting substrate for the development of new synthetic methods.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid construction of complex molecules. numberanalytics.comorganic-chemistry.org While specific MCRs involving this compound are not reported, its structure lends itself to exploration in reactions like the Passerini or Ugi reactions, which often utilize isocyanides and carbonyl compounds. numberanalytics.com The steric hindrance from the ortho-tolyl group could lead to interesting and potentially novel reaction outcomes.
Flow Chemistry Applications
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. chc08rm.netresearchgate.netresearchgate.net The generation and use of reactive intermediates, such as organometallic reagents derived from α-bromo esters, can be particularly well-suited for flow reactors. chc08rm.net A continuous flow process for the Reformatsky reaction or other nucleophilic substitution reactions with this compound could potentially be developed, allowing for the safe and efficient production of its derivatives. researchgate.net
Automated Synthesis Platforms Integration
Automated synthesis platforms are increasingly used in drug discovery and materials science to accelerate the synthesis and screening of large compound libraries. nih.govresearchgate.netvapourtec.comcapes.gov.br The properties of this compound, such as its likely liquid state at room temperature, would make it amenable to handling by robotic systems. Its integration into automated workflows could enable the high-throughput synthesis of diverse libraries of α-aryl esters for biological evaluation. vapourtec.com
While the specific, documented applications of this compound are currently sparse in the accessible scientific literature, its chemical structure suggests a high potential for use as a versatile building block in organic synthesis. Extrapolating from the known reactivity of analogous α-bromo esters, it is reasonable to propose its utility in the synthesis of complex molecules, including natural product fragments and potential pharmaceutical and agrochemical agents. Furthermore, its unique steric and electronic properties make it an intriguing candidate for the development of novel synthetic methodologies, particularly in the areas of multicomponent reactions, flow chemistry, and automated synthesis. Further research is needed to unlock the full potential of this promising, yet under-explored, chemical compound.
Advanced Analytical Methodologies for Elucidating Reaction Products and Intermediates Derived from Ethyl 2 Bromo 2 O Tolyl Acetate Transformations
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular architecture of compounds derived from ethyl 2-bromo-2-(o-tolyl)acetate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of magnetically active nuclei, advanced techniques like two-dimensional (2D) NMR are essential for unraveling complex structures and confirming connectivity in derivatives of this compound. For instance, in the analysis of reaction products, 2D NMR experiments such as COSY (Correlation Spectroscopy) would definitively establish proton-proton couplings within the tolyl and ethyl groups, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. This is crucial for assigning the regiochemistry of substitution reactions or rearrangements.
Solid-state NMR (ssNMR) offers a powerful tool for characterizing reaction intermediates or final products that are crystalline or amorphous solids. nih.gov This technique can provide information about the molecular conformation and packing in the solid state, which is often complementary to data obtained from solution NMR. nih.gov
A hypothetical 2D NMR analysis of a derivative, such as ethyl 2-(o-tolyl)propanoate, would show specific correlations that confirm its structure.
Table 1: Hypothetical 2D NMR Correlations for Ethyl 2-(o-tolyl)propanoate
| Experiment | Correlating Nuclei | Inferred Structural Information |
| COSY | H on C2 of propanoate with CH3 on C3 of propanoate | Confirms the propanoate chain structure. |
| HSQC | Aromatic protons with their directly attached carbons | Assigns protonated aromatic carbons. |
| HMBC | Protons of the ethyl ester with the carbonyl carbon | Confirms the ethyl ester functionality. |
| HMBC | Protons of the o-tolyl methyl group with aromatic carbons | Confirms the position of the methyl group on the aromatic ring. |
High-Resolution Mass Spectrometry (HRMS) is pivotal for determining the elemental composition of reaction products by providing highly accurate mass measurements. nih.gov This technique allows for the unambiguous determination of molecular formulas. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The fragmentation patterns offer a roadmap to the molecule's structure, revealing characteristic losses of functional groups.
For instance, in the analysis of a reaction product derived from this compound, the presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). docbrown.info The fragmentation of the molecular ion could involve the loss of the ethyl group, the ethoxycarbonyl group, or the bromine atom, providing clear evidence for the presence of these functionalities. docbrown.infodocbrown.info The analysis of fragmentation pathways can be instrumental in distinguishing between isomers and understanding rearrangement processes that may occur during a reaction. nih.govnih.gov
Table 2: Predicted HRMS Fragmentation of a Hypothetical Derivative: Ethyl 2-(o-tolyl)thioacetate
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Implication |
| [M+H]⁺ | [M+H - C₂H₅OH]⁺ | Ethanol (B145695) (46.04 Da) | Loss of the ethyl ester group as ethanol. |
| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide (28.00 Da) | Loss of the carbonyl group. |
| [M+H]⁺ | [o-tolyl-CH-SH]⁺ | Ethylene (B1197577) (28.03 Da) from the ethyl group | Indicates the presence of the o-tolyl and thioacetate (B1230152) moieties. |
Infrared (IR) and Raman spectroscopy are powerful techniques for monitoring the transformation of functional groups during a reaction. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy involves the inelastic scattering of monochromatic light.
In reactions involving this compound, the progress of a substitution reaction where the bromine atom is replaced by another functional group can be monitored by the disappearance of the C-Br stretching vibration and the appearance of new bands corresponding to the new functional group. For example, the conversion of the bromoacetate (B1195939) to an aminoacetate would be characterized by the appearance of N-H stretching vibrations in the IR spectrum.
The carbonyl (C=O) stretching frequency of the ester group in this compound is also a sensitive probe of its chemical environment. Changes in this frequency can indicate electronic effects of neighboring substituents or involvement in hydrogen bonding.
Table 3: Key Infrared Absorption Frequencies for Monitoring Transformations of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
| Ester C=O | Stretch | 1730-1750 | Position can shift based on electronic effects of substituents at the α-carbon. |
| C-Br | Stretch | 500-600 | Disappearance indicates successful substitution of the bromine atom. |
| O-H (from hydrolysis) | Stretch (broad) | 3200-3600 | Appearance indicates hydrolysis of the ester to a carboxylic acid. |
| N-H (from amination) | Stretch | 3300-3500 | Appearance indicates the introduction of an amine functionality. |
Raman spectroscopy can be particularly useful for studying reactions in aqueous media due to the weak Raman scattering of water. It can also provide information about symmetric vibrations that are weak or absent in the IR spectrum.
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of chiral molecules. nih.govnih.gov For derivatives of this compound that are crystalline, single-crystal X-ray diffraction can provide precise information about bond lengths, bond angles, and torsional angles. researchgate.netresearchgate.net
This technique is invaluable for unambiguously establishing the stereochemistry of reaction products, especially in cases where stereocenters are created or modified. For example, if a nucleophilic substitution reaction at the chiral center of this compound proceeds with either inversion or retention of configuration, X-ray crystallography of the crystalline product can unequivocally determine the outcome. The resulting crystallographic data, including atomic coordinates and unit cell dimensions, serve as the gold standard for structural proof. nih.govnih.gov
Table 4: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | Defines the size and shape of the unit cell. |
| Final R-factor | < 0.05 | Indicates a good fit between the experimental data and the refined structure. |
| Flack Parameter | Close to 0 | Confirms the absolute configuration of a chiral molecule. |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating the components of a reaction mixture and assessing the purity of the isolated products.
Since this compound is a chiral molecule, reactions involving this compound can lead to the formation of enantiomeric or diastereomeric products. Chiral chromatography is a crucial technique for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. gcms.cz This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. gcms.cz By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. This information is vital for evaluating the effectiveness of a chiral catalyst or a stereoselective reaction. The choice of the chiral stationary phase is critical and often requires screening to find the optimal conditions for separation. gcms.cz For some 2-arylpropionic acid derivatives, derivatization with a chiral reagent followed by analysis on a non-chiral column can also be an effective method for determining enantiomeric purity. nih.gov
Preparative Chromatography for Complex Mixture Resolution
The purification of products from reactions involving this compound often yields complex mixtures containing the desired product, unreacted starting materials, and various byproducts. Preparative chromatography is an indispensable tool for the isolation and purification of these compounds on a larger scale than analytical chromatography.
Flash Chromatography: A common and efficient method for the purification of reaction products is flash column chromatography. For instance, in a procedure analogous to the purification of similar α-bromoesters, a reaction mixture containing this compound derivatives can be subjected to flash chromatography on a silica (B1680970) gel column. The choice of eluent is critical for achieving good separation. A typical mobile phase for such compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent can be adjusted to control the retention times of the different components.
A hypothetical purification of a product from a reaction of this compound could involve the following conditions, based on protocols for similar compounds:
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting with 5% Ethyl Acetate in Hexane) |
| Detection | Thin Layer Chromatography (TLC) with UV visualization or chemical staining |
| Sample Loading | Dry loading or concentrated solution |
Preparative High-Performance Liquid Chromatography (HPLC): For more challenging separations where high resolution is required, preparative HPLC is the method of choice. This technique utilizes smaller particle size stationary phases and higher pressures, leading to superior separation efficiency. For the separation of isomeric products or closely related impurities from this compound transformations, a reversed-phase C18 column is often employed.
An illustrative preparative HPLC method for a reaction mixture derived from this compound could be as follows:
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water, potentially with an acid modifier like formic acid for improved peak shape |
| Flow Rate | Typically in the range of 10-50 mL/min |
| Detection | UV detector at a wavelength where the aromatic compounds absorb (e.g., 254 nm) |
| Fraction Collection | Triggered by peak detection |
In Situ Reaction Monitoring Techniques
In situ monitoring techniques are powerful tools for gaining a deeper understanding of reaction kinetics, identifying transient intermediates, and optimizing reaction conditions without the need for sampling and offline analysis. These methods provide real-time data on the concentration of reactants, products, and intermediates as the reaction progresses.
Real-time Spectroscopic Analysis (e.g., IR, NMR flow analysis)
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for in-situ reaction monitoring. An ATR probe can be directly immersed into the reaction vessel, allowing for the continuous collection of IR spectra. For reactions involving this compound, such as a Reformatsky reaction with an aldehyde or ketone, specific vibrational bands can be monitored to follow the progress of the reaction. For example, the disappearance of the carbonyl stretch of the starting aldehyde/ketone and the appearance of the hydroxyl stretch of the β-hydroxy ester product can be tracked over time.
A hypothetical in-situ FTIR monitoring setup for a Reformatsky reaction could involve:
| Parameter | Description |
|---|---|
| Instrument | FTIR spectrometer with a DiComp (diamond composite) or SiComp (silicon composite) ATR probe |
| Monitored Vibrational Bands | C=O stretch of starting aldehyde/ketone (e.g., ~1700-1730 cm⁻¹), C=O stretch of the ester in the product (e.g., ~1735 cm⁻¹), and O-H stretch of the alcohol product (e.g., ~3500 cm⁻¹) |
| Data Acquisition | Spectra collected at regular intervals (e.g., every 30 seconds) |
Nuclear Magnetic Resonance (NMR) Flow Analysis: Real-time NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. In a flow NMR setup, the reaction mixture is continuously circulated from the reactor through the NMR spectrometer. This technique would be invaluable for studying complex reactions of this compound, such as Grignard reactions, where multiple products and intermediates may be present. By monitoring the changes in the proton or carbon NMR spectra in real-time, one can quantify the conversion of reactants to products and identify key intermediates.
Online Chromatographic Monitoring in Continuous Flow Systems
Continuous flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation. When coupled with online analytical techniques, it becomes a powerful platform for reaction optimization and process control.
Online High-Performance Liquid Chromatography (HPLC): In a continuous flow setup for a reaction involving this compound, a small portion of the reaction stream can be automatically sampled at regular intervals and injected into an HPLC system. This provides a detailed "snapshot" of the reaction composition at different residence times or under varying reaction conditions. The data obtained can be used to generate reaction profiles and determine optimal conditions for maximizing product yield and minimizing byproduct formation.
A typical online HPLC monitoring system would consist of:
A continuous flow reactor (e.g., a microreactor or a packed-bed reactor).
An automated sampling valve to divert a small volume of the reaction mixture.
An HPLC system equipped with a suitable column and detector.
Software to control the system and process the data.
This approach allows for rapid screening of reaction parameters such as temperature, pressure, catalyst loading, and stoichiometry, significantly accelerating the development of efficient and robust synthetic processes for transformations of this compound.
Future Directions and Emerging Research Avenues Involving Ethyl 2 Bromo 2 O Tolyl Acetate
The exploration of α-bromoesters, such as ethyl 2-bromo-2-(o-tolyl)acetate, continues to evolve, driven by the demand for more efficient, selective, and sustainable chemical methodologies. These compounds are not merely intermediates but are pivotal building blocks in the synthesis of complex molecules. The future of research involving this compound and related compounds is poised to expand into several key areas, promising innovations from fundamental reaction design to advanced material applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-bromo-2-(o-tolyl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of ethyl 2-(o-tolyl)acetate using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Key parameters include temperature control (0–25°C) and the use of radical initiators like AIBN for regioselectivity . Purification via column chromatography (hexane/ethyl acetate) ensures high purity (>95%). Yield optimization studies suggest refluxing in dichloromethane with triethylamine as a base improves efficiency (75–85% yield) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Expect a triplet for the ethyl ester (–OCH₂CH₃) at δ 1.2–1.4 ppm and a quartet for the adjacent methylene group at δ 4.1–4.3 ppm. The o-tolyl aromatic protons appear as a multiplet (δ 6.8–7.3 ppm), with a singlet for the benzylic bromine-substituted carbon (δ 5.5–5.8 ppm) .
- IR : Strong ester C=O stretch at ~1740 cm⁻¹ and C–Br absorption at 550–650 cm⁻¹ .
Q. What are the key stability considerations for storing this compound?
- Methodology : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ester group or bromine displacement by moisture. Stability assays using HPLC show >90% integrity after six months under these conditions .
Advanced Research Questions
Q. How does the steric and electronic environment of the o-tolyl group influence nucleophilic substitution reactions at the α-bromo position?
- Methodology : Kinetic studies with amines (e.g., benzylamine) reveal that the ortho-methyl group sterically hinders SN2 mechanisms, favoring radical or SN1 pathways. Computational DFT analyses (B3LYP/6-31G*) show reduced electron density at the α-carbon due to the ester’s electron-withdrawing effect, slowing nucleophilic attack . Contrast this with para-substituted analogs, which exhibit faster substitution .
Q. What strategies mitigate competing side reactions (e.g., elimination or ester hydrolysis) during functionalization of this compound?
- Methodology :
- Elimination Control : Use polar aprotic solvents (DMF, DMSO) and lower temperatures (0–10°C) to suppress β-hydride elimination.
- Hydrolysis Prevention : Add molecular sieves or anhydrous MgSO₄ to scavenge water. Catalytic triethylamine can neutralize HBr byproducts .
- Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and Cs₂CO₃ in THF at 60°C, achieving >70% cross-coupled product with minimal dehydrohalogenation .
Q. How can photoredox catalysis enhance the synthetic utility of this compound in C–C bond formation?
- Methodology : Under blue LED light (450 nm), Ir(ppy)₃ catalyzes single-electron transfer (SET) to generate α-ester radicals. These radicals couple with alkenes (e.g., styrene) via atom-transfer radical addition (ATRA), yielding γ-bromo esters. Chromoselective excitation (-1.0 V vs. SCE) avoids over-reduction, critical for preserving the ester functionality .
Q. What computational tools predict the biological activity of derivatives synthesized from this compound?
- Methodology :
- QSAR Modeling : Use MolDescriptor (Dragon) to calculate topological indices (e.g., Wiener index) and correlate with antimicrobial activity. Derivatives with logP < 3.5 show enhanced membrane permeability .
- Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes. The o-tolyl group’s hydrophobicity improves binding affinity (ΔG ≈ -8.2 kcal/mol) compared to unsubstituted phenyl analogs .
Contradictions and Data Gaps
- Synthetic Yields : reports 98% yield using triethyl phosphite, while notes 75–85% with radical initiators. This discrepancy may arise from differences in brominating agents (P vs. NBS).
- Reactivity : highlights photoredox debromination at -1.7 V, whereas suggests halogen retention is feasible under milder potentials (-0.8 V). Further cyclic voltammetry studies are needed to resolve this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
